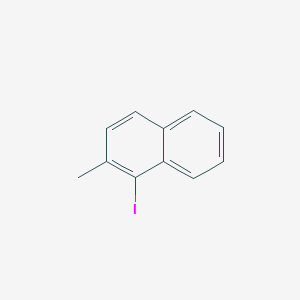

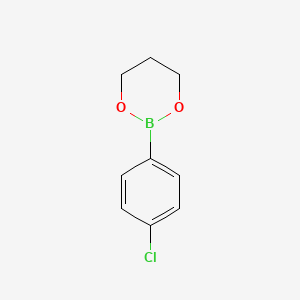

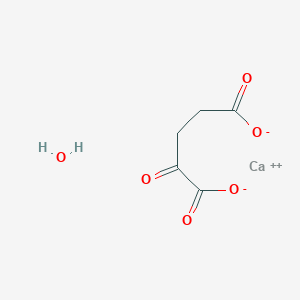

![molecular formula C11H14O2 B3178149 Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 39863-21-3](/img/structure/B3178149.png)

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate

Übersicht

Beschreibung

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate involves several steps . The reaction conditions include the use of Lithium Diisopropylamide (LDA) and Tetrahydrofuran (THF), followed by the addition of diphenyl diselenide and bromine . The reaction is then completed with the addition of aqueous hydrogen peroxide .Molecular Structure Analysis

The InChI code for Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is 1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is used in asymmetric catalysis, specifically in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. This process achieves high enantioselectivity (up to 99% ee) and high catalytic activity, applicable to both cyclic and linear substrates (Otomaru et al., 2005).

Molecular Structure and Cycloaddition Reactions

The compound is involved in regioselective cycloaddition reactions. For instance, ethyl propiolate reacts with 1-(propergyl)-pyridinium-3-olate to form regioisomers and other derivatives, as revealed by spectral data and DFT quantum chemical calculations. This reaction demonstrates the compound's utility in forming structurally diverse products (Aboelnaga et al., 2016).

Microwave-Assisted Synthesis

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate has been synthesized using microwave activation and dry media techniques. This method offers rapid, clean, and economical reactions with improved yields, highlighting its potential in efficient synthetic processes (Tesson & Deshayes, 2000).

Photochemical Reactions

The compound undergoes novel photochemical reactions, particularly when its radical cation is produced in a specific matrix environment. These reactions involve cleavage to yield complex cations, underlining its potential in advanced photochemical studies (Fujisaka et al., 1992).

Stereochemistry in Diels-Alder Synthesis

It is used to study stereochemistry in Diels-Alder reactions. For instance, reactions with ethyl cinnamate or ethyl 4,4,4-trifluorocrotonate favor specific bicyclo[2.2.2]octene stereochemistry. This insight is crucial for understanding and predicting the outcomes of such reactions (Bateson et al., 1991).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name |

ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQTZTQVDBODHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2CCC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

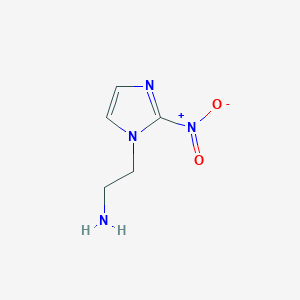

![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)

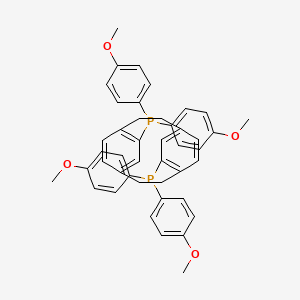

![4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde](/img/structure/B3178125.png)

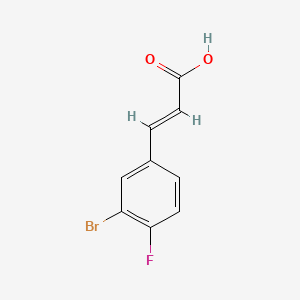

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3178142.png)

![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)